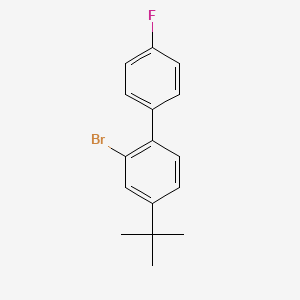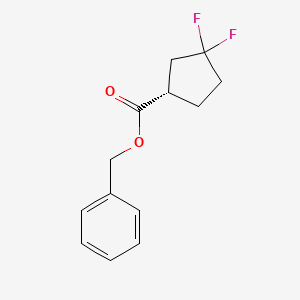
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate is an organic compound characterized by a benzyl group attached to a cyclopentane ring with two fluorine atoms at the 3-position and a carboxylate group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: The difluorination at the 3-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the benzyl group provides hydrophobic interactions. The carboxylate group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Benzyl (1S)-3-fluorocyclopentane-1-carboxylate
- Benzyl (1S)-3,3-dichlorocyclopentane-1-carboxylate
- Benzyl (1S)-3,3-dibromocyclopentane-1-carboxylate
Uniqueness
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different halogen substitutions.
属性
分子式 |
C13H14F2O2 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC 名称 |
benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H14F2O2/c14-13(15)7-6-11(8-13)12(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
InChI 键 |
VRMMCGCHWRPUEY-NSHDSACASA-N |
手性 SMILES |
C1CC(C[C@H]1C(=O)OCC2=CC=CC=C2)(F)F |
规范 SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
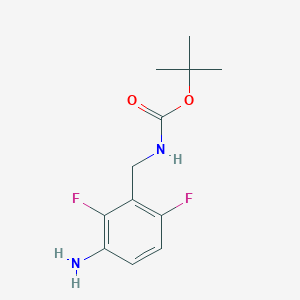
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
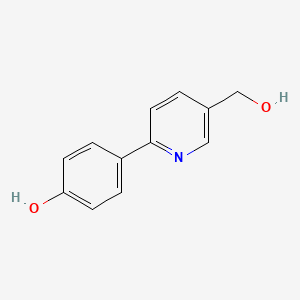
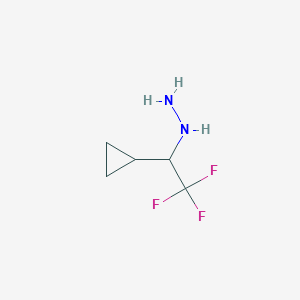
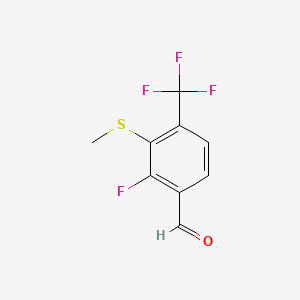
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)


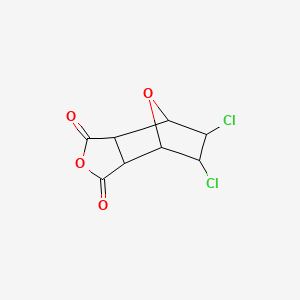
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
